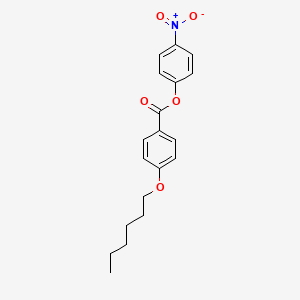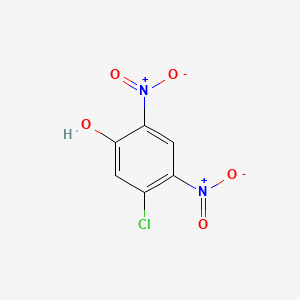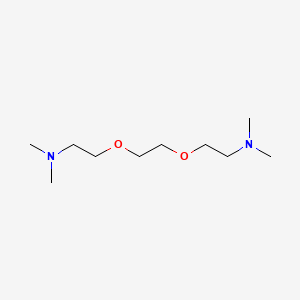![molecular formula C21H24N2O3 B11707663 N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide](/img/structure/B11707663.png)
N-[1-(Azepane-1-carbonyl)-2-furan-2-yl-vinyl]-4-methyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(Azepane-1-carbonil)-2-furan-2-il-vinil]-4-metil-benzamida es un complejo compuesto orgánico con la fórmula molecular C21H24N2O3 y un peso molecular de 352.437 g/mol . Este compuesto presenta una estructura única que incluye un anillo de azepano, un anillo de furano y un grupo benzamida, lo que lo convierte en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[1-(Azepane-1-carbonil)-2-furan-2-il-vinil]-4-metil-benzamida normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la formación del anillo de azepano a través de la descarboxilación catalizada por Pd/LA, que procede en condiciones suaves y produce CO2 como subproducto . El anillo de furano se introduce entonces mediante una serie de reacciones de ciclización, y el grupo benzamida final se une mediante la formación del enlace amida.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de catalizadores avanzados y condiciones de reacción optimizadas puede mejorar significativamente la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[1-(Azepane-1-carbonil)-2-furan-2-il-vinil]-4-metil-benzamida experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El anillo de furano puede oxidarse para formar furanonas.
Reducción: El anillo de azepano puede reducirse para formar derivados de piperidina.
Sustitución: El grupo benzamida puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como las aminas. Las condiciones de reacción suelen implicar temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos Principales
Aplicaciones Científicas De Investigación
N-[1-(Azepane-1-carbonil)-2-furan-2-il-vinil]-4-metil-benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se investiga su potencial como nuevo inhibidor en reacciones enzimáticas.
Medicina: Se explora su potencial efecto terapéutico, incluyendo propiedades anticancerígenas y antidiabéticas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de N-[1-(Azepane-1-carbonil)-2-furan-2-il-vinil]-4-metil-benzamida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato y reduciendo la actividad enzimática. El anillo de azepano y el anillo de furano juegan un papel crucial en su afinidad de unión y especificidad .
Comparación Con Compuestos Similares
Compuestos Similares
- N-[2-(Azepane-1-carbonil)-1-benzofuran-3-il]-2,2-dimetilpropanamida
- N-(2-Furan-2-il-1-(tiazol-2-carbonil)-vinil)-4-metil-benzamida
Singularidad
N-[1-(Azepane-1-carbonil)-2-furan-2-il-vinil]-4-metil-benzamida destaca por su combinación única de un anillo de azepano, un anillo de furano y un grupo benzamida
Propiedades
Fórmula molecular |
C21H24N2O3 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
N-[(E)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H24N2O3/c1-16-8-10-17(11-9-16)20(24)22-19(15-18-7-6-14-26-18)21(25)23-12-4-2-3-5-13-23/h6-11,14-15H,2-5,12-13H2,1H3,(H,22,24)/b19-15+ |
Clave InChI |
OXWUPTPENDSUGU-XDJHFCHBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)N3CCCCCC3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diethyl 5-[2-(4-chlorophenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11707586.png)

![3,3,7,7-Tetramethyl-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11707592.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11707616.png)

![4-{[3,5-bis(butan-2-yl)-4-oxocyclohexa-2,5-dien-1-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11707630.png)
![2-(2-methylphenoxy)-N-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11707631.png)


![(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11707655.png)
![N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11707657.png)

![17-(3,4-Dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11707675.png)
